tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate
Description
tert-Butyl N-(4-chloro-3-oxobutan-2-yl)carbamate is a carbamate-protected amine derivative featuring a chloro-substituted β-keto butane backbone. This compound is structurally characterized by a tert-butyloxycarbonyl (Boc) group attached to a nitrogen atom, which is further connected to a 4-chloro-3-oxobutane moiety. The Boc group serves as a protective group for amines, enhancing stability during synthetic processes, while the chloro and ketone functionalities render the molecule reactive in nucleophilic substitutions or cyclization reactions. Such compounds are pivotal intermediates in pharmaceutical synthesis, particularly in the preparation of β-lactam antibiotics or kinase inhibitors .
Properties
IUPAC Name |
tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMIWORFUZTLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-3-oxobutan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of azides or nitriles.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. It helps in understanding the interaction between enzymes and inhibitors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development and as a precursor for active pharmaceutical ingredients .
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals. It is used in the formulation of products that require specific chemical properties .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context. It binds to the active site of enzymes, altering their activity and affecting biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate can be contextualized by comparing it to analogous carbamate derivatives. Below is a detailed analysis supported by data from synthetic and physicochemical studies:
Key Observations
Substituent Effects on Reactivity and Yield: Chloro vs. Bromo: Chloro-substituted derivatives (e.g., 3-Cl in ) generally exhibit higher electrophilicity compared to bromo analogs, facilitating nucleophilic substitutions. Heterocyclic Incorporation: Compounds like tert-butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate (e.g., 42a, 42d ) demonstrate enhanced biological activity due to the thiazole ring, a common pharmacophore in kinase inhibitors. The chloro variant lacks this heterocyclic moiety, limiting its direct therapeutic relevance but retaining utility as a synthetic intermediate.
Synthetic Methodology :
- The target compound’s synthesis likely parallels the “General Procedure B” described in , which involves coupling halogenated intermediates with Boc-protected amines. Yields for chloro derivatives (e.g., 58% for 42i ) suggest moderate efficiency, possibly due to steric hindrance or competing side reactions.
Physicochemical Properties: The absence of aromatic or heterocyclic groups in this compound may reduce its solubility in polar solvents compared to benzyl-substituted analogs (e.g., 42g, a white solid ).
Applications :
- Unlike thiazole- or methoxy-substituted carbamates (e.g., 42h, 42g ), which are tailored for drug discovery, the target compound’s chloro and ketone groups make it a precursor for β-lactam syntheses or cross-coupling reactions.
Research Findings and Implications
- Structural Stability : The Boc group in this compound provides hydrolytic stability under basic conditions, contrasting with more labile protecting groups (e.g., Fmoc).
- Comparative Reactivity: The 3-oxo group enables keto-enol tautomerism, a feature absent in non-ketonic analogs like tert-butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate . This tautomerism may influence its reactivity in aldol condensations or Michael additions.
Biological Activity
Tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyl group, a carbamate functional group, and a 4-chloro-3-oxobutan-2-yl moiety. Its unique structural characteristics confer specific reactivity profiles that are advantageous in various biological contexts.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can act as either an inhibitor or an activator, depending on the target enzyme's nature. It achieves this by binding to the active sites of enzymes, altering their activity and influencing biochemical pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit key enzymes involved in metabolic processes. For instance, it has shown potential as an inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.
Anti-Amyloidogenic Effects
In studies focused on neurodegenerative diseases, this compound has demonstrated the ability to inhibit amyloid beta peptide aggregation, which is implicated in Alzheimer's pathology. The reduction of amyloid fibril formation suggests a protective role against neurotoxicity associated with amyloid plaques .
In Vitro Studies
In vitro experiments have shown that this compound can reduce astrocyte cell death induced by amyloid beta 1–42. The compound exhibited a moderate protective effect by decreasing the levels of pro-inflammatory cytokines such as TNF-alpha in cell cultures .
In Vivo Models
In vivo studies using scopolamine-induced models of Alzheimer's disease reported that while this compound reduced amyloid beta levels, its efficacy was not statistically significant compared to established treatments like galantamine. This suggests that while promising, further optimization is necessary to enhance bioavailability and therapeutic outcomes .
Comparative Analysis with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| Tert-butyl carbamate | Lacks chloro and oxo functionalities | Limited enzyme inhibition |
| Tert-butyl N-(4-bromo-3-oxobutan-2-yl)carbamate | Contains bromine instead of chlorine | Different reactivity profile |
| Tert-butyl N-(4-cyano-3-oxobutan-2-yl)carbamate | Contains cyano group | Unique chemical properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
